molecular formula C5H7NOS B1277495 2-Thiazoleethanol CAS No. 89323-88-6

2-Thiazoleethanol

Cat. No.: B1277495
CAS No.: 89323-88-6
M. Wt: 129.18 g/mol
InChI Key: YNSUBIQKQNBKJT-UHFFFAOYSA-N
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Description

2-Thiazoleethanol (CAS 89323-88-6) is a chemical compound with the molecular formula C5H7NOS and an average molecular weight of 129.18 g/mol . It is characterized by a thiazole heterocycle substituted with an ethanol functional group, making it a valuable and versatile intermediate in organic synthesis and medicinal chemistry research. The compound's structure serves as a fundamental building block for the construction of more complex molecules; for instance, it is a key substructure found in natural products like Mycothiazole, a compound with demonstrated anthelmintic properties .Researchers utilize this compound as a precursor in various synthetic pathways. Its physical properties include a density of approximately 1.260 g/cm³ and a boiling point of around 236 °C . As a reference standard and synthetic intermediate, it is instrumental in the development and validation of analytical methods, particularly in the pharmaceutical industry for the quality control of active pharmaceutical ingredients (APIs). When handling this compound, appropriate safety measures must be observed. It is classified as a skin irritant (H315) and eye irritant (H319), and may cause respiratory irritation (H335) . This product is intended for research and development purposes in a laboratory setting only. It is strictly "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or personal use of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1,3-thiazol-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NOS/c7-3-1-5-6-2-4-8-5/h2,4,7H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNSUBIQKQNBKJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80434420
Record name 2-THIAZOLEETHANOL
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89323-88-6
Record name 2-THIAZOLEETHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80434420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1,3-thiazol-2-yl)ethan-1-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Ii. Advanced Synthetic Methodologies for 4 Methyl 5 Thiazoleethanol and Its Analogues

Established Organic Synthesis Routes

Condensation Reactions for Thiazole (B1198619) Ring Formation

The formation of the thiazole ring is the cornerstone of synthesizing 4-methyl-5-thiazoleethanol (B42058) and its derivatives. Condensation reactions are a primary approach, directly constructing the heterocyclic core from acyclic precursors.

One synthetic approach to 4-methyl-5-thiazoleethanol involves the direct alkylation of a methylthiazole. This method utilizes iodoethanol to introduce the hydroxyethyl (B10761427) group onto the thiazole ring. The reaction is generally conducted under mild conditions, often at room temperature, to afford the desired product. The mechanism likely involves an electrophilic substitution on the thiazole ring. The use of a base, such as cesium carbonate, in a solvent like N,N-dimethylformamide (DMF) is common for similar alkylations involving iodoethanol, facilitating the reaction by deprotonating the nucleophile. google.comgoogleapis.com

A documented method for producing 4-methyl-5-(2-hydroxyethyl)-thiazole involves the reaction between 3-acetylpropanol and thiourea (B124793). google.com This process is typically carried out in a solvent under acidic conditions. google.com The reaction proceeds through the initial formation of an intermediate, followed by subsequent diazotization and hydrolysis steps to yield the final product. A patent describes a procedure where 3-acetylpropanol and thiourea are reacted at temperatures between 78°C and 100°C for 3 to 8 hours. google.com Following the initial reaction, the pH is adjusted to a basic range (8.5-10.5) before further steps involving diazotization with sodium nitrite (B80452) and reduction with sodium hypophosphite lead to the final product, with reported yields as high as 73%. google.com

The choice of solvent and reaction conditions can be varied, as shown in the table below, based on examples from patent literature.

Table 1: Reaction Conditions for the Synthesis of 4-Methyl-5-(2-hydroxyethyl)-thiazole from 3-Acetylpropanol and Thiourea

Parameter Example 1 Example 2 Example 3
Solvent Water Ethanol (B145695) Propanol
Molar Ratio (3-Acetylpropanol:Thiourea) 1:1 1:1.2 1:1.5
Reaction Temperature 100°C 80°C 90°C
Reaction Time 4 hours 5 hours 4.5 hours

Data sourced from patent information describing various embodiments of the synthesis. google.com

The Hantzsch thiazole synthesis is a classic and widely utilized method for the formation of thiazole rings. The traditional approach involves the cyclocondensation of an α-halocarbonyl compound (like an α-haloketone or α-haloaldehyde) with a thioamide or thiourea. researchgate.netresearchgate.net This method's popularity stems from its simplicity and its ability to incorporate a wide variety of functional groups into the thiazole structure. researchgate.net

The versatility of the Hantzsch synthesis allows for numerous adaptations to create specifically substituted thiazoles. By varying the starting materials, a diverse range of derivatives can be accessed. For instance:

The reaction of thiourea with α-haloketones or α-haloaldehydes typically yields 2-aminothiazoles.

Using N-monosubstituted thioamides allows for the synthesis of thiazolium salts.

N,N-disubstituted thioureas can react with α-halocarbonyls to produce 2-disubstituted aminothiazoles, although sometimes in lower yields.

The general mechanism involves the initial S-alkylation of the thioamide by the α-halocarbonyl, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring. This robust reaction has been adapted for use with various catalysts and conditions, including microwave irradiation and green chemistry approaches, to improve yields and reaction times. researchgate.net

Table 2: Adaptations of the Hantzsch Synthesis for Substituted Thiazoles

α-Halocarbonyl Compound Thioamide/Thiourea Variant Resulting Thiazole Product
α-Haloketone Thiourea 2-Aminothiazole (B372263)
α-Haloketone N-Monosubstituted Thioamide Thiazolium Salt
α-Haloketone N,N-Disubstituted Thiourea 2-Disubstituted Aminothiazole
3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one Thiourea and Substituted Benzaldehydes Substituted Hantzsch Thiazole Derivatives

This table summarizes various reactant combinations used in the Hantzsch synthesis and its modifications to yield different classes of substituted thiazoles. researchgate.net

Reaction of 3-Acetylpropanol with Thiourea

Multi-Step Reaction Sequences for Specific Isomers and Derivatives

For the synthesis of specific isomers like 4-methyl-5-thiazoleethanol, multi-step reaction sequences are often employed. These routes offer greater control over the final structure by building the molecule through a series of defined intermediates.

A well-established multi-step synthesis for 4-methyl-5-(2-hydroxyethyl)thiazole begins with α-acetyl-γ-butyrolactone as the starting material. google.comchemicalbook.com This method avoids the co-synthesis of unwanted isomers by building the precursor to the thiazole ring with the required substitution pattern already in place. The process involves several key transformations. chemicalbook.com

The synthesis sequence is as follows:

Chlorination/Oxidation : The starting material, α-acetyl-γ-butyrolactone, is first chlorinated. This is typically achieved by treating it with sulfonyl chloride at a controlled temperature (e.g., 40-42°C) to produce α-acetyl-α-chloro-γ-butyrolactone. chemicalbook.com

Hydrolysis and Decarboxylation : The chlorinated intermediate is then subjected to hydrolysis and decarboxylation. Refluxing with a dilute acid, such as sulfuric acid or hydrochloric acid, opens the lactone ring and removes the carboxyl group, yielding 3-chloro-3-acetylpropanol. chemicalbook.com

Thioformamide (B92385) Synthesis : In a separate step, thioformamide is prepared. This is often done by reacting formamide (B127407) with a thionating agent like phosphorus pentasulfide. chemicalbook.com

Condensation and Cyclization : Finally, the 3-chloro-3-acetylpropanol (an α-haloketone precursor) is condensed with thioformamide. This step is a variation of the Hantzsch synthesis. The reaction mixture is heated to reflux, and after completion, the pH is adjusted to basic conditions (e.g., pH 9-10) to facilitate the final cyclization and yield the product, 4-methyl-5-(2-hydroxyethyl)thiazole. chemicalbook.com

This synthetic route is advantageous because using thioformamide instead of thiourea directly yields the desired thiazole without an amino group at the 2-position, thus simplifying the process by eliminating the need for subsequent diazotization and removal steps.

Table 3: Multi-step Synthesis via α-Acetyl-γ-butyrolactone

Step Starting Material Reagent(s) Intermediate/Product
1 α-Acetyl-γ-butyrolactone Sulfonyl chloride α-Acetyl-α-chloro-γ-butyrolactone
2 α-Acetyl-α-chloro-γ-butyrolactone Dilute H₂SO₄ or HCl, Heat 3-Chloro-3-acetylpropanol
3 Formamide Phosphorus pentasulfide Thioformamide
4 3-Chloro-3-acetylpropanol & Thioformamide Heat, then NaOH 4-Methyl-5-(2-hydroxyethyl)thiazole

This table outlines the key steps in the synthesis of 4-methyl-5-(2-hydroxyethyl)thiazole starting from α-acetyl-γ-butyrolactone. chemicalbook.com

Strategies for Introducing the Hydroxyethyl Moiety

A critical step in the synthesis of 4-methyl-5-thiazoleethanol is the introduction of the 5-(2-hydroxyethyl) group onto the 4-methylthiazole (B1212942) core. Several strategies have been developed to achieve this transformation, each with distinct starting materials and reaction pathways.

One established method involves the reaction of 3-halogen-2-acetylpropyl alcohol with thioformamide. google.com A variation of this approach uses α-chloro-α-acetyl-γ-butyrolactone, which is first hydrolyzed under acidic conditions to yield 3-chloro-3-acetylpropyl alcohol, followed by a reaction with thioformamide to produce the target molecule with a reported yield of 68%. google.com

More recent innovations aim to improve yield and utilize more accessible starting materials. A novel synthetic process starts with 3-acetylpropyl alcohol and thiourea, which react under acidic conditions. google.com The resulting intermediate undergoes subsequent oxidation and diazotization steps, involving reagents like sodium nitrite and sodium hypophosphite, to furnish 4-methyl-5-(2-hydroxyethyl)-thiazole with a high yield of 73%. google.com

Another efficient synthesis route begins with α-acetyl-γ-butyrolactone. chemicalbook.comgoogle.com In one patented method, this starting material is treated with sulfuryl chloride. chemicalbook.com A more detailed, multi-step process involves the chlorination and hydrolysis of 2-acetylbutyrolactone (B121156) to get 3-acetyl chloride propyl alcohol. This intermediate is then condensed with an ammonium (B1175870) salt derived from carbon disulfide and ammonia. The final product is obtained through oxidation of the condensation product with hydrogen peroxide, achieving a yield as high as 82%. google.com

Table 1: Comparative Analysis of Synthetic Strategies for 4-Methyl-5-thiazoleethanol
Starting Material(s)Key Reagents/ConditionsReported YieldReference
3-chloro-3-acetylpropyl alcohol and thioformamideAcidic hydrolysis followed by reaction with thioformamide68% google.com
3-acetylpropyl alcohol and thioureaAcidic reaction, followed by oxidation and diazotization (sodium nitrite, sodium hypophosphite)73% google.com
2-acetylbutyrolactoneChlorination/hydrolysis, condensation with ammonium salt, H₂O₂ oxidationUp to 82% google.com
α-acetyl-γ-butyrolactoneReaction with sulfuryl chloride, followed by vacuum distillationNot specified chemicalbook.com

Green Chemistry Approaches in Thiazole Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, green chemistry principles are being increasingly applied to the synthesis of thiazole derivatives. These approaches focus on reducing waste, avoiding hazardous substances, and improving energy efficiency.

A significant advancement in green synthesis is the use of biocatalysts, particularly within hydrogel systems. mdpi.com Researchers have developed recyclable, eco-friendly biocatalysts, such as chitosan-based hydrogels, for thiazole synthesis. mdpi.comscilit.comresearchgate.net One such catalyst is pyromellitimide benzoyl thiourea cross-linked chitosan (B1678972) (PIBTU-CS) hydrogel. mdpi.comresearchgate.net These hydrogels offer key advantages like a large surface area and superior thermal stability, making them potent and sustainable catalysts. mdpi.comscilit.comresearchgate.net

Another example is the terephthalohydrazide chitosan Schiff's base hydrogel (TCsSB), which has been successfully used as an eco-friendly biocatalyst for synthesizing novel thiazole derivatives. nih.govacs.org The use of these hydrogel systems facilitates reactions under mild conditions, reduces reaction times, and allows for the catalyst to be recovered and reused multiple times without a significant loss of efficiency. scilit.comresearchgate.netnih.gov This recyclability is a cornerstone of green chemistry, minimizing waste and improving the economic viability of the process. nih.gov

Ultrasonic irradiation has emerged as a powerful tool for optimizing chemical reactions, including the synthesis of thiazoles. nih.govbenthamdirect.comresearchgate.net This technique uses the energy of sound waves to induce acoustic cavitation, which accelerates reaction rates and often increases product yields. researchgate.net

The combination of ultrasonic irradiation with biocatalytic hydrogel systems has proven to be particularly effective. mdpi.comscilit.com By employing catalysts like PIBTU-CS or TCsSB hydrogels under ultrasonic irradiation, scientists have successfully synthesized various thiazoles with consistently high yields. mdpi.comscilit.comnih.gov This combined approach offers numerous benefits, including mild reaction conditions, significantly reduced reaction times, and high product yields. scilit.com Studies have investigated the optimal parameters for sonication, such as power and duration, to maximize efficiency. For the Hantzsch thiazole synthesis, an irradiation power of 720 watts with a pulsing function was found to be highly suitable. nih.govbenthamdirect.com The advantages of this method include its speed, high yields, and simple product separation. nih.govbenthamdirect.com

Table 2: Overview of Green Chemistry Approaches in Thiazole Synthesis
ApproachKey FeaturesAdvantagesReference
Biocatalytic Hydrogel Systems (e.g., PIBTU-CS, TCsSB)- Chitosan-based hydrogel catalyst
  • Heterogeneous catalysis
  • - Eco-friendly and recyclable catalyst
  • High thermal stability and surface area
  • Mild reaction conditions
  • mdpi.com, nih.gov
    Ultrasonic Irradiation- Use of ultrasound to accelerate reactions
  • Optimization of power and duration
  • - Shorter reaction times
  • Higher product yields
  • Energy efficient
  • nih.gov, benthamdirect.com, researchgate.net
    Combined Hydrogel and Ultrasound- Synergistic use of biocatalyst and sonication- Significantly enhanced reaction rates
  • Consistently high yields
  • Mild conditions, simple workup
  • scilit.com, researchgate.net

    Biocatalytic Methods Utilizing Hydrogel Systems

    Industrial-Scale Synthesis Considerations and Process Optimization in Academic Contexts

    Translating a synthetic route from a laboratory setting to an industrial scale requires careful consideration of process efficiency, cost, safety, and environmental impact. For 4-methyl-5-thiazoleethanol, several patents outline systematic production systems designed for large-scale manufacturing. google.com One such system describes a process flow involving a reaction kettle, a centrifugal drier, a reactor for subsequent steps (like oxidation), a conditioning tank for pH adjustment, an extraction tank, and finally, distillation and rectification columns for purification. google.com

    Iii. Chemical Transformations and Reactivity of 4 Methyl 5 Thiazoleethanol

    Functional Group Interconversions of the Hydroxyethyl (B10761427) Moiety

    The primary alcohol group of the hydroxyethyl side chain is amenable to a variety of functional group interconversions, including oxidation, reduction, and substitution reactions.

    The hydroxyl group of 4-methyl-5-thiazoleethanol (B42058) can be oxidized to yield the corresponding aldehyde, 4-methyl-5-formylthiazole, or the carboxylic acid. mdpi.com Common oxidizing agents for this transformation include manganese dioxide (MnO₂), chromium trioxide (CrO₃), and sodium hypochlorite (B82951) (NaOCl). mdpi.com The resulting aldehyde is a key intermediate in the synthesis of pharmaceuticals like cefditoren (B193786) pivoxil. mdpi.com

    Research has explored various methods to achieve this oxidation. For instance, the use of Pd/BaSO₄ as a catalyst for the hydrogenation of 4-methylthiazole-5-carboxylic chloride in xylene offers an eco-friendly route to 4-methyl-5-formylthiazole. mdpi.com Another approach involves the direct oxidation of 4-methyl-5-thiazoleethanol with oxygen in a weakly alkaline solution, which has been found to proceed more readily than in neutral or acidic conditions. google.com

    Table 1: Oxidation Reactions of 4-Methyl-5-thiazoleethanol

    Oxidizing AgentProductReference
    MnO₂, CrO₃, NaOCl4-Methyl-5-formylthiazole mdpi.com
    Oxygen (in weakly alkaline solution)4-Methyl-5-formylthiazole google.com

    The thiazole (B1198619) ring of 4-methyl-5-thiazoleethanol can be reduced under specific conditions to form thiazolidine (B150603) derivatives. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for such transformations. scentree.co For example, the reduction of 4-ethyl-5-methylthiazole (B12124548) acetate (B1210297) with lithium aluminum hydride yields 4-methyl-5-thiazoleethanol. scentree.co This highlights the potential for the thiazole ring to undergo reduction, leading to a saturated heterocyclic system.

    The hydroxyl group of 4-methyl-5-thiazoleethanol readily participates in both nucleophilic and electrophilic substitution reactions, most notably in the formation of esters.

    Esterification:

    Esterification is a common reaction of the hydroxyl group. For instance, 4-methyl-5-thiazoleethanol reacts with acetic anhydride (B1165640) or 4-ethyloctanoyl chloride to produce the corresponding esters. quinoline-thiophene.com The reaction with acetic anhydride can be catalyzed by a dehydrating agent like concentrated sulfuric acid. quinoline-thiophene.com The resulting acetate ester, 4-methyl-5-thiazoleethanol acetate, is noted for its meaty aroma. chemicalbook.com This ester can also be prepared by the dehydrogenation of the N-acetyl derivative of 4-methyl-5-(β-hydroxyethyl)-3-thiazoline with sulfur. chemicalbook.com

    Furthermore, a one-step esterification reaction between 4-methyl-5-thiazoleethanol and graphene oxide has been used to create a composite material capable of selectively adsorbing copper ions. medchemexpress.com

    Table 2: Esterification Reactions of 4-Methyl-5-thiazoleethanol

    ReagentProductReference
    Acetic anhydride4-Methyl-5-thiazoleethanol acetate quinoline-thiophene.com
    4-Ethyloctanoyl chloride4-Methyl-5-thiazoleethanol 4-ethyloctanoate
    Graphene oxideGraphene oxide-4-methyl-5-thiazoleethanol composite medchemexpress.com

    Halogenation:

    The hydroxyl group can also be substituted by halides. Reagents like thionyl chloride or phosphorus tribromide are typically used for this type of substitution.

    Iv. Design, Synthesis, and Structural Elucidation of 4 Methyl 5 Thiazoleethanol Derivatives and Analogues

    Principles for Rational Design of Novel Thiazole (B1198619) Derivatives

    The rational design of new thiazole derivatives is a cornerstone of modern medicinal chemistry and materials science. This approach systematically builds upon the known properties of the 4-methyl-5-thiazoleethanol (B42058) core to create novel molecules with enhanced or entirely new functionalities. Key principles underpinning this design process include:

    Structural Analogy and Bioisosterism: A primary strategy involves creating structural analogues of known biologically active molecules. For instance, the thiazole ring can act as a bioisostere for other aromatic or heterocyclic systems, allowing for the modulation of physicochemical properties while potentially retaining or improving biological activity. An example of this is the design of 4-methylthiazole (B1212942) (MZ) derivatives as neuroprotective agents, building upon a lead pharmacophore. nih.gov

    Functional Group Modification: The inherent reactivity of the hydroxyl and methyl groups, as well as the thiazole ring itself, provides ample opportunities for modification. Introducing different functional groups can alter a molecule's polarity, solubility, and ability to interact with biological targets or other chemical species. For example, the hydroxyl group can be esterified or etherified to create prodrugs or modify pharmacokinetic properties. nih.govmdpi.com

    Pharmacophore Hybridization: This principle involves combining the essential structural features (pharmacophores) of two or more different molecules to create a new hybrid compound with a unique activity profile. An example is the development of NO-chimera prodrugs, which link a neuroprotective methylthiazole derivative to a nitric oxide-donating moiety. nih.gov

    Scaffold Hopping: In some cases, the entire thiazole scaffold can be used to replace a different core structure in a known active compound, a technique known as scaffold hopping. This can lead to the discovery of novel intellectual property and improved drug-like properties.

    Computational Modeling: Modern drug design heavily relies on computational tools to predict how a designed molecule will interact with a specific biological target. Techniques like molecular docking can help to refine the design of new derivatives before their actual synthesis, saving time and resources. nih.gov

    By applying these principles, researchers can rationally design and synthesize novel thiazole derivatives with tailored properties for a wide range of applications.

    Comprehensive Structural Elucidation Techniques for Synthesized Derivatives

    The definitive confirmation of the chemical structures of newly synthesized derivatives of 4-methyl-5-thiazoleethanol is paramount. A combination of modern spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), provides a comprehensive and complementary approach to structural verification. jrespharm.comjpionline.org These methods, often supported by computational studies, allow for the unambiguous determination of molecular architecture, from the connectivity of atoms to their three-dimensional arrangement. icm.edu.pl

    Infrared (IR) Spectroscopy

    Infrared spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For derivatives of 4-methyl-5-thiazoleethanol, the IR spectrum provides clear evidence for the integrity of the core structure and the successful incorporation of new functionalities. The experimental IR spectrum for the parent compound, 4-methyl-5-thiazoleethanol, has been recorded and compared with theoretical calculations, providing a solid baseline for analyzing its derivatives. icm.edu.plresearchgate.net

    Key characteristic absorption bands for these derivatives include:

    O-H Stretching: A broad band typically in the region of 3400-3200 cm⁻¹, indicative of the hydroxyl group from the ethanol (B145695) moiety. icm.edu.pl

    C-H Stretching: Aromatic/heterocyclic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and ethyl groups are observed just below 3000 cm⁻¹. researchgate.net

    C=N and C=C Stretching: Vibrations associated with the thiazole ring are found in the 1650-1450 cm⁻¹ region. jrespharm.comresearchgate.net For instance, the C=N stretching of the thiazole ring can be observed around 980 cm⁻¹. jrespharm.com

    C-S Stretching: The presence of the carbon-sulfur bond within the thiazole ring is confirmed by absorption bands typically in the 899-886 cm⁻¹ range. jrespharm.com

    When new functional groups are introduced, such as in the synthesis of thiazolyl-lactam analogues, new and distinct peaks appear, such as a strong carbonyl (C=O) absorption band, confirming the success of the synthetic modification. jrespharm.com

    Interactive Table: Characteristic IR Absorption Bands for Thiazole Derivatives

    Functional Group Vibration Type Typical Wavenumber (cm⁻¹) Reference
    Hydroxyl (-OH) Stretching, H-bonded 3400 - 3200 icm.edu.pl
    Thiazole C-H Stretching ~3100 icm.edu.plresearchgate.net
    Aliphatic C-H Stretching 2980 - 2850 researchgate.net
    Thiazole Ring C=N, C=C Stretching 1650 - 1450 jrespharm.comresearchgate.net
    Thiazole Ring C-S Stretching 900 - 880 jrespharm.com

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and environment of atoms in a molecule. Both ¹H and ¹³C NMR are routinely used to characterize derivatives of 4-methyl-5-thiazoleethanol. icm.edu.pltandfonline.com

    In ¹H NMR spectra, the key signals for the parent structure that are monitored in its derivatives include the thiazole ring proton, the methyl protons, and the two methylene (B1212753) groups of the hydroxyethyl (B10761427) side chain. For example, in a series of synthesized thiazolyl-lactam derivatives, a singlet observed at δ 8.89-8.97 ppm was attributed to the -N=CH- proton, confirming the thiazole structure. jrespharm.com The synthesis of more complex derivatives, such as α-phenyl-(4-methyl-5-thiazolyl)methanamine, results in characteristic new signals and splitting patterns that confirm the addition of the phenyl group. nih.gov

    ¹³C NMR spectroscopy provides complementary information by identifying all non-equivalent carbon atoms in the molecule. The chemical shifts of the thiazole ring carbons (C2, C4, and C5), the methyl carbon, and the side-chain carbons are diagnostic. icm.edu.plnih.gov For instance, a study involving the grafting of 4-methyl-5-thiazoleethanol onto a polymer resin showed a change in the ¹³C chemical-shift values of the side-chain carbons by approximately 10 ppm, confirming covalent bond formation. d-nb.info Advanced 2D NMR techniques such as COSY, HSQC, and HMBC are also available to provide unambiguous assignments of all protons and carbons, which is especially useful for complex derivatives. veeprho.com

    Interactive Table: Example NMR Data for 4-Methyl-5-thiazoleethanol Derivatives

    Compound Nucleus Chemical Shift (δ, ppm) Signal Description Reference
    α-phenyl-(4-methyl-5-thiazolyl)methanamine ¹³C NMR 151.62, 148.35, 145.96, 139.76 Thiazole & Phenyl Carbons nih.gov
    ¹³C NMR 129.52, 128.23, 127.51 Phenyl Carbons nih.gov
    ¹³C NMR 53.69 Methanamine Carbon nih.gov
    ¹³C NMR 15.61 Methyl Carbon nih.gov
    1-[(4-Methyl-5-thiazolyl)phenylmethyl]-4-phenyl-1H-1,2,3-triazole ¹H NMR 9.02 (s, 1H), 8.48 (s, 1H) Thiazole & Triazole Protons nih.gov
    ¹H NMR 7.92–7.94 (m, 2H), 7.30–7.45 (m, 8H) Phenyl Protons nih.gov
    ¹H NMR 2.41 (s, 3H) Methyl Protons nih.gov

    Mass Spectrometry (MS)

    Mass spectrometry is employed to determine the molecular weight of the synthesized derivatives and to corroborate their elemental composition through high-resolution mass spectrometry (HRMS). tandfonline.comnih.gov Furthermore, the fragmentation patterns observed in the mass spectrum provide valuable structural information, often revealing characteristic cleavages that support the proposed structure.

    The mass spectra of thiazole derivatives typically show intense molecular ion peaks. The fragmentation of these compounds often involves several key pathways:

    Side-Chain Cleavage: A common fragmentation involves the cleavage of the bond between the thiazole ring and the substituted side chain.

    Thiazole Ring Fission: The thiazole ring itself can undergo fragmentation. This can involve a double fragmentation of the N-C and C-S bonds or the loss of specific neutral fragments like NCS (thiocyanate radical) or HCN. researchgate.netasianpubs.org

    Specific Fragment Ions: The presence of the thiazole ring can be confirmed by the appearance of characteristic fragment ions, such as those at m/z 84 or 83. asianpubs.org

    For example, the mass fragmentation pattern of one synthesized 1,3-thiazole derivative involved the loss of a 4-cyanophenol molecule from the molecular ion, followed by subsequent losses of S=C=N and cyanoamine to yield smaller, characteristic fragments. mdpi.com

    Interactive Table: Common Fragment Ions in Mass Spectra of Thiazole Derivatives

    m/z Value Lost Fragment / Ion Identity Significance Reference
    [M - R]⁺ Loss of side chain Confirms side chain structure researchgate.netmdpi.com
    [M - 103]⁺ Fragmentation of phenylthiazole ring Characteristic of this core
    84, 83 Thiazole ring fragments Indicates presence of thiazole ring asianpubs.org
    77 Phenyl cation [C₆H₅]⁺ Indicates phenyl substituent

    While spectroscopic techniques elucidate the connectivity of atoms, conformational studies aim to define their arrangement in three-dimensional space. This is particularly relevant for derivatives of 4-methyl-5-thiazoleethanol, where the flexibility of the side chain allows for multiple possible conformations. These studies are typically performed using computational chemistry methods, such as Density Functional Theory (DFT), often in conjunction with experimental data. icm.edu.plresearchgate.net

    For newly synthesized derivatives, these computational approaches are used to predict the most stable (lowest energy) conformation, which can help in understanding their chemical reactivity and potential biological interactions.

    V. Advanced Spectroscopic and Analytical Characterization Methodologies

    Vibrational Spectroscopy

    Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for confirming the structural integrity of 2-Thiazoleethanol. The IR spectrum reveals characteristic absorption bands corresponding to the vibrational modes of its functional groups. A significant feature in the spectrum is a broad band observed around 3402.17 cm⁻¹, which is indicative of the O-H stretching vibration of the ethanol (B145695) group. icm.edu.plresearchgate.net The presence of the thiazole (B1198619) ring is confirmed by skeletal vibrations, including a notable C=C stretching vibration at approximately 1541.12 cm⁻¹. researchgate.net

    The C-N stretching modes, which are integral to the thiazole heterocycle, appear as strong peaks at 1413.82 cm⁻¹ and 920.05 cm⁻¹, with a weaker band at 1313.52 cm⁻¹. researchgate.net The C-S stretching bands, also characteristic of the thiazole ring, are observed as weak peaks around 821.68 cm⁻¹ and 663.51 cm⁻¹. researchgate.net Vibrations corresponding to the hydrocarbon portions of the molecule, such as C-H stretching and bending, are also present. For instance, C-H stretching modes are observed at 2922.16 cm⁻¹ and 2868.15 cm⁻¹. researchgate.net The IR spectrum of 4-methyl-5-thiazoleethanol (B42058) has been recorded using a KBr pellet, and the data obtained from this solid-phase measurement provides a reliable fingerprint for the compound. icm.edu.plnist.gov

    FT-IR Spectral Data for this compound and Related Compounds
    Vibrational ModeObserved Frequency (cm⁻¹)Reference
    O-H Stretch3402.17 (broad) icm.edu.plresearchgate.net
    C-H Stretch2922.16, 2868.15 researchgate.net
    C=C Stretch (Thiazole Ring)1541.12 researchgate.net
    C-N Stretch1413.82, 1313.52, 920.05 researchgate.net
    C-S Stretch821.68, 663.51 researchgate.net

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for delineating the precise atomic connectivity and electronic environment of nuclei within a molecule. Different NMR techniques provide complementary information about the proton, carbon, and nitrogen frameworks of this compound.

    ¹H NMR spectroscopy provides detailed information about the number and types of protons in this compound and their neighboring atoms. In a typical spectrum recorded in D₂O, the proton on the thiazole ring (H-2) resonates at the lowest field, around 8.749 ppm, due to the deshielding effect of the electronegative nitrogen and sulfur atoms in the aromatic ring. bmrb.io The methylene (B1212753) protons of the ethanol side chain appear as distinct signals. The protons adjacent to the hydroxyl group (-CH₂OH) typically show a chemical shift around 3.792 ppm, while the protons adjacent to the thiazole ring (-CH₂-thiazole) are found at approximately 3.013 ppm. bmrb.io The methyl group protons attached to the thiazole ring resonate at a higher field, around 2.343 ppm. bmrb.io The integration of these signals corresponds to the number of protons in each environment, and the splitting patterns (coupling) can reveal adjacent non-equivalent protons.

    ¹H NMR Chemical Shifts for 4-Methyl-5-Thiazoleethanol (in D₂O)
    Proton AssignmentChemical Shift (δ, ppm)Reference
    H-2 (Thiazole Ring)8.749 bmrb.io
    -CH₂OH3.792 bmrb.io
    -CH₂- (attached to thiazole)3.013 bmrb.io
    -CH₃2.343 bmrb.io

    ¹³C NMR spectroscopy maps the carbon framework of the molecule. The chemical shifts of the carbon atoms in this compound are influenced by their hybridization and proximity to electronegative atoms. The carbon atom of the thiazole ring situated between the nitrogen and sulfur atoms (C-2) is the most deshielded, appearing at approximately 154.542 ppm. bmrb.io The other two thiazole ring carbons, C-4 and C-5, resonate at around 151.567 ppm and 131.486 ppm, respectively. bmrb.io The carbon of the methyl group (-CH₃) is found at the highest field, around 16.299 ppm. bmrb.io The carbons of the ethanol side chain, the one bonded to the hydroxyl group (-CH₂OH) and the one attached to the thiazole ring (-CH₂-), have chemical shifts of approximately 64.595 ppm and 31.124 ppm, respectively. bmrb.io

    ¹³C NMR Chemical Shifts for 4-Methyl-5-Thiazoleethanol (in D₂O)
    Carbon AssignmentChemical Shift (δ, ppm)Reference
    C-2 (Thiazole Ring)154.542 bmrb.io
    C-4 (Thiazole Ring)151.567 bmrb.io
    C-5 (Thiazole Ring)131.486 bmrb.io
    -CH₂OH64.595 bmrb.io
    -CH₂- (attached to thiazole)31.124 bmrb.io
    -CH₃16.299 bmrb.io

    Solid-state NMR (ssNMR) spectroscopy is essential for studying the structure and dynamics of this compound in solid or immobilized forms. nih.govpreprints.org Unlike in solution, where rapid molecular tumbling averages out anisotropic interactions, in the solid state, these interactions provide rich structural information. mst.edunih.gov Techniques like Magic Angle Spinning (MAS) are employed to reduce line broadening and obtain high-resolution spectra. nih.gov Cross-polarization (CP) can be used to enhance the signal of low-abundance nuclei like ¹³C by transferring polarization from abundant nuclei like ¹H. preprints.org Solid-state NMR can reveal details about the packing of molecules in a crystal lattice, conformational polymorphisms, and the dynamics of the molecule in a constrained environment. While specific ssNMR studies on this compound are not widely published, the techniques are broadly applicable for the characterization of solid organic compounds. preprints.org

    15N NMR Spectroscopy for Nitrogen Environments

    Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

    UV-Vis spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. When a molecule, such as this compound, absorbs ultraviolet or visible light, its outer electrons are promoted from a ground state to a higher energy excited state. shu.ac.ukmsu.edu The specific wavelengths of light absorbed correspond to the energy differences between these electronic states and are characteristic of the molecule's structure, particularly the presence of chromophores. tanta.edu.eg

    For organic molecules, the most significant absorptions in the 200-700 nm range typically arise from the excitation of n (non-bonding) or π (pi) electrons to a π* (pi-antibonding) excited state. shu.ac.uktanta.edu.eg These transitions require an unsaturated group within the molecule to provide the π electrons. shu.ac.uk In the case of 4-methyl-5-thiazoleethanol, the thiazole ring, with its double bonds and lone pairs of electrons on the sulfur and nitrogen atoms, acts as the primary chromophore.

    Theoretical studies have been conducted to understand the electronic transitions of 4-methyl-5-thiazoleethanol. A comparative theoretical study predicted the UV-Vis spectrum and assigned the observed absorption bands to n→π* transitions. researchgate.net The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter that indicates molecular chemical stability and can be related to the electronic transitions observed in the UV-Vis spectrum. researchgate.net For 4-methyl-5-thiazoleethanol, the calculated energy gap was found to be 5.674 eV, which corresponds to the n→π* transition. researchgate.net

    The polarity of the solvent can influence the wavelength of maximum absorption (λmax). For n→π* transitions, an increase in solvent polarity typically leads to a "blue shift" (a shift to a shorter wavelength) because the lone pair of electrons is stabilized by solvation, which lowers the energy of the n orbital. shu.ac.uk Conversely, π→π* transitions often exhibit a "red shift" (a shift to a longer wavelength) with increasing solvent polarity. shu.ac.uk Experimental UV-Vis spectra of 4-methyl-5-thiazoleethanol have been recorded in various solvents, including chloroform (B151607), ethanol, and dimethylformamide, demonstrating these solvent-dependent shifts. researchgate.net

    UV-Vis Spectroscopic Data for 4-Methyl-5-thiazoleethanol
    Solventλmax (nm)Transition Type (Predicted)Reference
    ChloroformData not available in search resultsn→π researchgate.net
    EthanolData not available in search resultsn→π researchgate.net
    Dimethylformamide (DMF)Data not available in search resultsn→π* researchgate.net

    Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

    Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is instrumental in determining the molecular weight of a compound and provides structural information through the analysis of its fragmentation patterns. wikipedia.orglibretexts.org

    UPLC-Q-Exactive Orbitrap HRMS combines the high separation efficiency of Ultra Performance Liquid Chromatography with the high resolution and mass accuracy of the Q-Exactive Orbitrap mass spectrometer. thermofisher.comnih.gov This powerful combination allows for the sensitive and selective analysis of compounds in complex mixtures. mdpi.comnih.gov The Q-Exactive Orbitrap instrument provides high-resolution, accurate-mass (HRAM) data, which is invaluable for the confident identification and quantification of target compounds. thermofisher.com

    In the context of analyzing complex samples, such as those in metabolomics or food science, UPLC-Q-Exactive Orbitrap MS has been employed to identify a wide range of chemical constituents. nih.govmdpi.com For the analysis of 4-methyl-5-thiazoleethanol, this technique can provide its exact mass, which is 143.0405. The high resolving power of the Orbitrap analyzer allows for the differentiation of compounds with very similar masses. thermofisher.com

    The fragmentation of the parent ion is induced, and the resulting product ions are analyzed to elucidate the structure of the molecule. High-resolution MS/MS spectra are crucial for the structural confirmation of identified compounds.

    UPLC-Q-Exactive Orbitrap HRMS Data for 4-Methyl-5-thiazoleethanol
    ParameterValueReference
    Precursor Ion [M+H]⁺ (m/z)144.0478
    Exact Mass143.0405
    Ionization ModePositive (ESI)

    Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. wikipedia.org It couples the separation capabilities of gas chromatography with the detection power of mass spectrometry. wikipedia.orgbrjac.com.br In GC, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the column. dh.gov.hk The separated components then enter the mass spectrometer, where they are ionized and fragmented, and a mass spectrum is generated for each component. wikipedia.org

    GC-MS is widely used in flavor and fragrance analysis, environmental monitoring, and forensic science. wikipedia.org this compound, specifically 4-methyl-5-thiazoleethanol, has been identified as a key aroma compound in various food products using GC-MS. nih.govshimadzu.com

    The electron ionization (EI) mass spectrum of 4-methyl-5-thiazoleethanol shows a characteristic fragmentation pattern. The molecular ion peak (M+) is observed, and subsequent fragmentation provides structural clues. Common fragmentation pathways for thiazole derivatives can involve cleavage of the side chain and fragmentation of the thiazole ring itself. The NIST Mass Spectrometry Data Center provides reference mass spectra for 4-methyl-5-thiazoleethanol, which are crucial for its identification in unknown samples. nist.gov

    Key Mass Fragments for 4-Methyl-5-thiazoleethanol from GC-MS Analysis
    m/zRelative IntensityPossible Fragment IonReference
    143Base Peak[M]⁺ (Molecular Ion) nist.gov
    112Significant[M - CH₂OH]⁺ nist.gov
    85Significant[C₄H₃S]⁺ nist.gov
    58Significant[C₂H₂S]⁺ nist.gov

    Ultra Performance Liquid Chromatography with Quadrupole Exactive Orbitrap High-Resolution Mass Spectrometry (UPLC-QEMS)

    Chromatographic Separations for Purity and Mixture Analysis

    Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound. The choice of chromatographic method depends on the properties of the analyte and the matrix.

    High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds. oiv.int It utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analytes between the two phases. dh.gov.hk

    HPLC is suitable for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile, making it a complementary technique to GC. researchgate.netnih.gov For the analysis of this compound, a reversed-phase HPLC method is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol. lgcstandards.com The purity of 4-methyl-5-thiazoleethanol can be determined by HPLC, with analytical standards often specifying a purity of ≥98.0%. sigmaaldrich.com

    Typical HPLC Parameters for this compound Analysis
    ParameterConditionReference
    ColumnC18 reversed-phase oiv.intlgcstandards.com
    Mobile PhaseAcetonitrile/Water mixture oiv.intlgcstandards.com
    DetectionUV (e.g., 255 nm) lgcstandards.com
    Purity Assessment≥98.0% sigmaaldrich.com

    Thin-layer chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used for the qualitative analysis of mixtures and for monitoring the progress of chemical reactions. umich.edulibretexts.org It involves spotting the sample onto a plate coated with a thin layer of an adsorbent (the stationary phase), such as silica (B1680970) gel or alumina. hasdk12.org The plate is then placed in a developing chamber containing a suitable solvent (the mobile phase). As the solvent moves up the plate by capillary action, it carries the sample components at different rates, leading to their separation. umich.edu

    For a moderately polar compound like this compound, a polar stationary phase like silica gel is commonly used. The choice of the mobile phase is critical for achieving good separation. The position of the separated spot is characterized by its retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. libretexts.org The Rf value is dependent on the compound, the stationary phase, and the mobile phase. libretexts.org

    General TLC Parameters for this compound
    ParameterDescriptionReference
    Stationary PhaseSilica gel G, GF254, H, or HF254 dh.gov.hk
    Mobile PhaseA solvent system of appropriate polarity (e.g., ethyl acetate (B1210297)/hexane mixture) umich.edu
    VisualizationUV light (if fluorescent indicator is present) or staining reagents dh.gov.hk

    High-Performance Liquid Chromatography (HPLC)

    Complementary Analytical Techniques

    Complementary analytical techniques are essential for providing a comprehensive characterization of this compound and its derivatives. These methods offer insights into the elemental composition, thermal stability, and phase transitions of the compound and its complexes, corroborating data obtained from other spectroscopic methods.

    Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample of this compound. The experimentally determined percentages are compared against the theoretically calculated values based on the compound's molecular formula, C₆H₉NOS, to verify its purity and elemental composition. nist.gov The molecular weight of this compound is 143.21 g/mol . nist.govlgcstandards.com

    The theoretical elemental composition is calculated as follows:

    Carbon (C): (6 * 12.011) / 143.21 * 100% = 50.32%

    Hydrogen (H): (9 * 1.008) / 143.21 * 100% = 6.34%

    Nitrogen (N): (1 * 14.007) / 143.21 * 100% = 9.78%

    Oxygen (O): (1 * 15.999) / 143.21 * 100% = 11.17%

    Sulfur (S): (1 * 32.06) / 143.21 * 100% = 22.39%

    This analytical method provides a baseline confirmation of the compound's identity by ensuring the empirical formula aligns with the expected molecular formula.

    Table 1: Elemental Analysis Data for this compound (C₆H₉NOS)

    Element Symbol Theoretical Mass %
    Carbon C 50.32%
    Hydrogen H 6.34%
    Nitrogen N 9.78%
    Oxygen O 11.17%

    The thermal behavior of metal complexes containing thiazole-based ligands is often characterized by multi-step decomposition processes. ijfmr.com For instance, the analysis of Co(II), Ni(II), and Cu(II) complexes with Schiff bases derived from thiazole derivatives reveals distinct thermal events. researchgate.net The initial weight loss in TGA curves often corresponds to the removal of lattice or coordinated water molecules. Subsequent decomposition steps at higher temperatures relate to the breakdown of the organic ligand, ultimately leaving a metal oxide residue. ajol.infomdpi.com

    Studies on various metal complexes with ligands containing the thiazole moiety show that the complexes are generally stable at room temperature and decompose at elevated temperatures. researchgate.net For example, the TGA curve of a Co(II) pyrazole (B372694) complex showed a three-step decomposition process, while the free ligand decomposed in a single step. mdpi.com DSC thermograms complement TGA data by revealing the temperatures of phase transitions. Endothermic peaks can correspond to melting points of the complexes, while exothermic peaks often signify decomposition. researchgate.net The kinetic parameters for these decomposition steps can also be calculated from TGA data to further understand the degradation mechanism. ijfmr.com

    Table 2: Representative Thermal Analysis Data for Metal Complexes of Thiazole Derivatives

    Complex Technique Temperature Range (°C) Weight Loss (%) Observation/Interpretation
    Co(II) Complex with Thiazole Schiff Base TGA/DTA 150-250 ~5% Loss of coordinated water molecules.
    TGA/DTA 250-450 ~35% First stage of ligand decomposition.
    TGA/DTA 450-650 ~25% Second stage of ligand decomposition, formation of metal oxide.
    DSC ~220 - Endothermic peak corresponding to melting/initial decomposition.
    Cu(II) Complex with Thiazole Schiff Base TGA/DTA 160-260 ~4.5% Removal of coordinated water.
    TGA/DTA 260-600 ~60% Multi-step decomposition of the organic moiety.
    DSC ~240 - Sharp endothermic peak indicating decomposition.
    Ni(II) Complex with Thiazole Schiff Base TGA/DTA 140-240 ~5% Loss of hydrated water.
    TGA/DTA 240-550 ~55% Decomposition of the ligand in overlapping stages.

    Vi. Theoretical and Computational Chemistry Studies of 4 Methyl 5 Thiazoleethanol

    Quantum Chemical Calculations for Molecular Properties

    Quantum chemical calculations have been performed for the 4-methyl-5-thiazoleethanol (B42058) molecule in its ground state to determine its structural and spectroscopic properties. icm.edu.pl

    Comprehensive computational analyses of 4-methyl-5-thiazoleethanol have been carried out using Density Functional Theory (DFT). icm.edu.pl The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) and HSEH1PBE hybrid functionals have been prominent methods for these calculations. icm.edu.pl To ensure high accuracy, the 6-311++G(d,p) basis set is commonly employed, which includes diffuse functions (++) and polarization functions (d,p) for both heavy atoms and hydrogen atoms. icm.edu.plicm.edu.pl These computational levels have been used to investigate molecular geometry, vibrational frequencies, molecular orbital energies, and other electronic properties of the title compound. icm.edu.pl All calculations and visualizations for these studies were performed using software packages like Gaussian 09 and GaussView 5. icm.edu.pl

    Key geometric parameters, including bond lengths and bond angles, have been calculated at the B3LYP and HSEH1PBE levels with the 6-311++G(d,p) basis set. icm.edu.pl For instance, the double bond C1=N6 and the single bond C2–N6 in the thiazole (B1198619) ring were calculated to be approximately 1.29 Å and 1.38 Å, respectively. icm.edu.pl

    Selected Optimized Geometric Parameters of 4-Methyl-5-thiazoleethanol. icm.edu.pl
    ParameterB3LYP-GD3 / 6-311++G(d,p)HSEH1PBE / 6-311++G(d,p)
    Bond Lengths (Å)
    C1=N61.2951.293
    C2–N61.3821.374
    C14–O171.4241.412
    O17–H180.9630.960
    Bond Angles (°)
    S4–C1–N6114.928114.998
    C2–C3–S4109.223109.021
    C3–C2–N6115.461115.445

    The vibrational frequencies of 4-methyl-5-thiazoleethanol, a molecule with 18 atoms and 48 fundamental vibrations, have been predicted using DFT calculations and compared with experimental Fourier Transform Infrared (FTIR) spectra. icm.edu.plresearchgate.net The calculated wavenumbers are often scaled to correct for systematic errors arising from the neglect of anharmonicity. icm.edu.pl For the B3LYP and HSEH1PBE levels, scaling factors of 0.961 (for frequencies > 800 cm⁻¹) and 1.001 (for frequencies < 800 cm⁻¹) have been applied. researchgate.net

    The assignments of the vibrational modes are performed using Potential Energy Distribution (PED) analysis. icm.edu.pl Key vibrational modes have been successfully assigned; for example, the O–H stretching mode was calculated at 3681.88 cm⁻¹ (B3LYP) and 3732.89 cm⁻¹ (HSEH1PBE), corresponding to the experimental band at 3402.17 cm⁻¹. icm.edu.pl The C–C skeletal vibration of the thiazole ring, observed experimentally at 1541.12 cm⁻¹, was calculated at 1523.16 cm⁻¹ (B3LYP) and 1547.26 cm⁻¹ (HSEH1PBE). researchgate.net

    Comparison of Experimental and Calculated Vibrational Wavenumbers (cm⁻¹) for Key Modes of 4-Methyl-5-thiazoleethanol. icm.edu.plresearchgate.net
    Vibrational AssignmentExperimental (FTIR)Calculated (B3LYP)Calculated (HSEH1PBE)
    O–H stretch3402.173681.883732.89
    C–H stretch (ring)3076.463078.653128.53
    C–H stretch (methyl)2945.302956.452998.65
    C–C stretch (ring)1541.121523.161547.26
    C–O stretch1047.341044.971057.87

    Optimization of Molecular Geometries

    Molecular Orbital Analysis

    Molecular orbital analysis provides insight into the electronic properties and reactivity of a molecule.

    The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters in quantum chemistry. icm.edu.pl The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

    For 4-methyl-5-thiazoleethanol, the HOMO and LUMO energies have been calculated using the B3LYP/6-311++G(d,p) level of theory. icm.edu.plresearchgate.net The analysis shows that the HOMO is primarily localized on the thiazole ring, while the LUMO is distributed across the entire molecule. researchgate.net The calculated energy gap in the gas phase was found to be 5.674 eV. icm.edu.pl This value is in good agreement with the calculated value in a chloroform (B151607) solvent (5.396 eV) and corresponds to the n → π* electronic transition observed in its UV-vis spectrum. icm.edu.plresearchgate.net

    Calculated Frontier Molecular Orbital Energies of 4-Methyl-5-thiazoleethanol at the B3LYP/6-311++G(d,p) Level (Gas Phase). icm.edu.pl
    OrbitalEnergy (eV)
    HOMO-6.286
    LUMO-0.612
    Energy Gap (ΔE)5.674

    Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular interactions, charge delocalization, and hyperconjugative effects within a molecule. icm.edu.pl It provides a detailed picture of the bonding and antibonding orbital interactions. The stabilization energy, E(2), associated with the delocalization from a filled donor NBO to an empty acceptor NBO is a key quantitative measure of these interactions. icm.edu.pl

    In 4-methyl-5-thiazoleethanol, significant stabilization energies have been identified, indicating strong intramolecular charge transfer. icm.edu.pl The most significant interaction is the delocalization from a lone pair of the sulfur atom (LP(1)S4) to the π* antibonding orbitals of the C1=N6 and C2=C3 bonds. Another notable interaction involves the delocalization from a lone pair of the nitrogen atom (LP(1)N6) to the π*(C1-S4) antibonding orbital. These interactions contribute significantly to the stability of the thiazole ring. icm.edu.pl

    Selected Second-Order Perturbation Theory Analysis of the Fock Matrix in NBO Basis for 4-Methyl-5-thiazoleethanol. icm.edu.pl
    Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
    LP(1) S4π(C1-N6)23.44
    LP(1) S4π(C2-C3)15.42
    LP(1) N6π(C1-S4)28.52
    LP(1) N6π(C2-C3)16.89
    π(C1-N6)π*(C2-C3)18.44

    Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

    Electrostatic Potential Mapping

    Electrostatic potential mapping is a valuable computational tool for understanding molecular interactions, reactivity sites, and biological recognition processes. icm.edu.pl

    The Molecular Electrostatic Potential (MEP) surface of 4-Methyl-5-thiazoleethanol has been analyzed using Density Functional Theory (DFT) calculations, specifically at the B3LYP/6-311++G(d,p) level. icm.edu.plresearchgate.net The MEP map illustrates the electrostatic potential on the molecule's surface through a color-coded scheme, which is essential for predicting its reactive behavior.

    The analysis reveals distinct regions of varying electrostatic potential:

    Negative Regions (Red/Orange/Yellow): These areas correspond to negative electrostatic potential and are susceptible to electrophilic attack. For 4-Methyl-5-thiazoleethanol, these negative regions are primarily localized on the electronegative nitrogen (N6) atom within the thiazole ring and the oxygen (O17) atom of the ethanol (B145695) side chain. icm.edu.pl These sites are the most likely to interact with positive charges or electrophiles.

    Positive Regions (Blue): These areas indicate positive electrostatic potential and are prone to nucleophilic attack. The positive potentials are mainly found around the hydrogen atoms of the molecule. icm.edu.pl

    Zero Potential Regions (Green): These represent areas of neutral potential. icm.edu.pl

    The order of potential is generally red < orange < yellow < green < blue. icm.edu.pl This detailed mapping of the electrostatic landscape is fundamental for predicting how the molecule will interact with other molecules, including biological receptors and substrates. icm.edu.plresearchgate.net

    Prediction of Nonlinear Optical (NLO) Properties

    Nonlinear optical (NLO) materials are of great interest for their potential applications in various photonic and optoelectronic technologies. Computational methods, particularly DFT, have been employed to predict the NLO properties of 4-Methyl-5-thiazoleethanol. icm.edu.pl These calculations help in assessing the material's potential for use in devices like optical switches and frequency converters.

    Quantum chemical calculations for 4-Methyl-5-thiazoleethanol have been performed to determine key NLO parameters. icm.edu.plorcid.orgicm.edu.pl The primary properties calculated include the dipole moment (μ), the average linear polarizability (α), and the first-order hyperpolarizability (β₀). These parameters are indicative of a molecule's response to an external electric field.

    A comparative study using different DFT methods (B3LYP, B3LYP-GD3, and HSEH1PBE) with the 6-311++G(d,p) basis set provided the following theoretical values for the NLO properties of 4-Methyl-5-thiazoleethanol:

    PropertyB3LYPB3LYP-GD3HSEH1PBEUnit
    &alpha;xx121.785121.681113.843a.u.
    &alpha;xy-1.397-1.503-1.631a.u.
    &alpha;yy76.02975.98172.103a.u.
    &alpha;xz-10.158-10.163-9.529a.u.
    &alpha;yz-1.921-1.931-1.684a.u.
    &alpha;zz100.297100.29694.757a.u.
    &lt;&alpha;&gt;99.37099.31993.568a.u.
    &beta;xxx-31.815-31.542-26.690a.u.
    &beta;xxy-14.717-14.621-13.684a.u.
    &beta;xyy-11.839-11.859-10.279a.u.
    &beta;yyy-1.606-1.579-1.981a.u.
    &beta;xxz-10.395-10.284-8.834a.u.
    &beta;xzz-31.298-31.185-28.718a.u.
    &beta;yzz-0.589-0.569-0.587a.u.
    &beta;zzz-1.890-1.879-1.745a.u.
    &beta;total44.91444.69040.380a.u.

    These theoretical predictions suggest that 4-Methyl-5-thiazoleethanol possesses NLO properties, warranting further experimental validation to confirm its utility in material science. icm.edu.pl

    Molecular Docking and Simulation Studies

    Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as 4-Methyl-5-thiazoleethanol, might interact with a protein target.

    Molecular docking studies have explored the interaction of 4-Methyl-5-thiazoleethanol with various protein targets, including those from pathogens. For instance, it has been investigated as a potential inhibitor for proteins from methicillin-resistant Staphylococcus aureus (MRSA). In a study screening compounds from the endophytic fungus Emericella nidulans, 4-Methyl-5-thiazoleethanol was docked against the Penicillin-Binding Protein 2a (PBP2a), a key enzyme responsible for MRSA's resistance to beta-lactam antibiotics. wu.ac.th

    Another significant target investigated is the RAS p21 protein, a key player in cancer cell signaling pathways. While specific docking scores for 4-Methyl-5-thiazoleethanol with RAS p21 are not detailed in the provided search results, the general application of molecular docking to thiazole derivatives suggests this is an area of active research. Thiazole-containing compounds are frequently evaluated for their anti-proliferative properties by predicting their binding affinity to cancer-related proteins. researchgate.net

    Recent studies have highlighted the potential of 4-Methyl-5-thiazoleethanol as a neuroprotective agent. Molecular docking simulations have been performed to understand its interaction with enzymes implicated in neurodegenerative diseases, such as Alzheimer's disease. mdpi.comnih.gov

    In a study evaluating compounds from Ferula persica, 4-Methyl-5-thiazoleethanol was identified and its binding affinity to key enzymes involved in neurodegeneration was calculated. mdpi.comnih.gov The target enzymes included Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), and Lipoxygenase (LOX). The docking results, expressed as binding energies, indicate the stability of the ligand-protein complex. A more negative value suggests a more stable interaction. wu.ac.th

    CompoundAChE Binding Energy (kcal/mol)BChE Binding Energy (kcal/mol)LOX Binding Energy (kcal/mol)
    4-Methyl-5-thiazoleethanol-5.6-5.3-4.9
    Galantamine (Standard)-9.2-8.2-7.6
    Quercetin (Standard)-9.4-8.6-8.1

    Data sourced from a study on compounds from Ferula persica. mdpi.comnih.gov

    These findings suggest that 4-Methyl-5-thiazoleethanol can bind to the active sites of these enzymes, although its affinity is lower than that of the standard inhibitors galantamine and quercetin. mdpi.comnih.gov This indicates a potential, albeit moderate, role in modulating the activity of these neuro-relevant enzymes.

    Vii. 4 Methyl 5 Thiazoleethanol As a Key Synthetic Intermediate and Building Block in Organic Chemistry

    Precursor in Fine Chemical Synthesis

    4-Methyl-5-thiazoleethanol (B42058) serves as a crucial precursor in the synthesis of a variety of fine chemicals. Its functional groups, the hydroxyl (-OH) group and the thiazole (B1198619) ring, allow it to undergo several types of chemical reactions, including oxidation, reduction, and substitution. The hydroxyl group can be oxidized to form the corresponding aldehyde, 4-methyl-5-thiazolealdehyde, or substituted with other functional groups like halides.

    One of the significant applications of 4-methyl-5-thiazoleethanol is in the synthesis of novel ionic liquids. Specifically, it has been used to synthesize thiazolium halogenide ionic liquids, which have potential applications in catalysis and electrochemistry. smolecule.com Furthermore, its reaction with acid chlorides, such as 4-ethyloctanoyl chloride, leads to the formation of ester derivatives. smolecule.comsigmaaldrich.com The versatility of 4-methyl-5-thiazoleethanol as a starting material is also evident in its use for creating more complex molecules, underscoring its importance in fine chemical manufacturing. chemimpex.com

    Integration into Pharmaceutical Research and Active Pharmaceutical Ingredient (API) Synthesis

    The thiazole ring is a structural motif present in numerous biologically active compounds, which makes 4-methyl-5-thiazoleethanol a valuable building block in pharmaceutical research and the synthesis of Active Pharmaceutical Ingredients (APIs). chemimpex.comsolubilityofthings.com It serves as a key intermediate in the development of various pharmaceutical agents. chemimpex.comnetascientific.com The stability and reactivity of its thiazole ring make it a suitable candidate for creating novel therapeutic agents. chemimpex.com

    Research has highlighted its role as an intermediate in the synthesis of drugs targeting specific health conditions. netascientific.com For instance, thiazole derivatives are explored for their potential antimicrobial, antifungal, and even anticancer properties. solubilityofthings.com 4-Methyl-5-thiazoleethanol is also a degradation product of thiamine (B1217682) (vitamin B1) and has been identified as a metabolite in microorganisms like Escherichia coli and Burkholderia pseudomallei. chemicalbook.com This connection to biological pathways makes it a compound of interest for developing new drugs and for studying metabolic processes. chemimpex.comchemicalbook.com It is also used as an intermediate in the synthesis of Vitamin B1. google.com

    Role in Agrochemical Development (e.g., Thiazole-Based Pesticides and Herbicides)

    In the field of agrochemicals, compounds containing a thiazole moiety are frequently utilized in the development of products designed to protect crops. solubilityofthings.com 4-Methyl-5-thiazoleethanol and its derivatives serve as intermediates in the production of thiazole-based pesticides and herbicides. chemimpex.comalibaba.com These compounds can contribute to improved crop yields and resistance to pests. chemimpex.com

    The structural features of 4-methyl-5-thiazoleethanol allow for the synthesis of molecules with specific biological activities relevant to agriculture. chemimpex.com Its application in the formulation of agrochemicals helps in creating products that can enhance crop protection and productivity. netascientific.comchemimpex.com

    Synthesis of Specialized Sulfur-Containing Ester Flavor Compounds

    4-Methyl-5-thiazoleethanol is a recognized flavoring agent in the food industry, known for its nutty, meaty, and savory aroma profile. made-in-china.commedchemexpress.com It is particularly important in the synthesis of specialized sulfur-containing ester flavor compounds. sigmaaldrich.com A notable example is its reaction with 4-ethyloctanoyl chloride to produce 4-methyl-5-thiazoleethanol 4-ethyloctanoate, a flavor compound with a meaty odor. sigmaaldrich.commdpi.comnih.gov

    The esterification of 4-methyl-5-thiazoleethanol is a key process for creating a range of flavor esters. For instance, 4-methyl-5-thiazolylethyl acetate (B1210297), derived from this alcohol, has a meaty aroma and is used in various food applications. chemicalbook.comthegoodscentscompany.com These synthetic esters are valuable in formulating flavorings for products like meats, soups, and dairy products. google.commade-in-china.com

    Synthesis of Sulfur-Containing Ester Flavor Compounds from 4-Methyl-5-thiazoleethanol
    ReactantResulting Ester Flavor CompoundReported Aroma Profile
    4-Ethyloctanoyl chloride4-Methyl-5-thiazoleethanol 4-ethyloctanoateMeaty mdpi.comnih.gov
    Acetic anhydride (B1165640) (or similar acetylating agent)4-Methyl-5-thiazolylethyl acetateMeaty, brothy, bready, brown, beefy, bloody, chicken thegoodscentscompany.com

    Application in the Immobilization of Catalysts onto Solid Supports

    4-Methyl-5-thiazoleethanol has found applications in materials science, particularly in the immobilization of catalysts onto solid supports. This technique is crucial for developing reusable and more sustainable catalytic systems. The compound can be covalently linked to polymer resins, such as Merrifield's peptide resin, to create an immobilized pre-catalyst. d-nb.inforesearchgate.net

    For example, it has been used to synthesize an N-heterocyclic carbene (NHC) catalyst supported on a polymer. d-nb.info This immobilized catalyst can be easily separated from the reaction mixture after the reaction is complete, allowing for its recovery and reuse. d-nb.inforsc.org Another approach involves reacting 4-methyl-5-thiazoleethanol with activated polyethylene (B3416737) glycol (PEG) to create a PEGylated thiazolium salt catalyst. researchgate.netresearcher.life This method facilitates catalyst recycling through temperature-assisted phase transition. researchgate.net Furthermore, composite materials prepared by modifying graphene oxide with 4-methyl-5-thiazoleethanol have shown excellent selectivity for adsorbing certain metal ions, indicating its utility in creating functional materials for separation and recovery processes. chemicalbook.commedchemexpress.com

    Applications of 4-Methyl-5-thiazoleethanol in Catalyst Immobilization
    Solid Support/PolymerCatalyst Type/ApplicationKey Finding
    Merrifield's Polymer ResinImmobilized N-heterocyclic carbene (NHC) pre-catalystSuccessful covalent linking allows for catalyst heterogenization and easy separation. d-nb.inforesearchgate.net
    Polyethylene Glycol (PEG)N-PEGylated-thiazolium salt catalystFacilitates catalyst recovery through temperature-assisted phase transition. researchgate.netresearcher.life
    Graphene Oxide (GO)GO-MTE composite for selective ion adsorptionThe resulting material shows high selectivity for adsorbing copper ions (Cu2+) from aqueous solutions. chemicalbook.commedchemexpress.com

    Viii. Coordination Chemistry of 4 Methyl 5 Thiazoleethanol and Its Derivatives

    Design and Synthesis of Thiazole-Containing Ligands

    The design of thiazole-containing ligands is centered on creating molecules that can effectively bind to metal ions. This is often achieved by introducing additional donor atoms near the thiazole (B1198619) ring to facilitate chelation. A common strategy involves the synthesis of Schiff bases, which are typically formed through the condensation reaction of an amino-thiazole derivative with an aldehyde or ketone. science.gov

    For instance, Schiff base ligands can be prepared from starting materials like 2-aminothiazole (B372263) derivatives. One specific example is the synthesis of two novel ligands, 2-methyl-6-[(5-methyl benzothiazol-2-ylimino)-methyl]-2-methoxycyclohexa-1,5-dienol (HL1) and 2-methyl-6-[(5-floro-benzothiazol-2-ylimino)-methyl]-2-methoxycyclohexa-1,5-dienol (HL2). These were synthesized through the condensation of 2-hydroxy-3-methoxybenzaldehyde (B140153) with 2-amino-6-methylbenzothiazole (B160888) and 2-amino-6-florobenzothiazole, respectively. science.gov Another reported bidentate Schiff base ligand, 4-(1-methyl-1-mesitylcyclobutane-3-yl)-2-(2-hydroxy-5-methoxy benzylidenehydrazino) thiazole (HL), was also prepared and subsequently used to form mononuclear complexes. researchgate.net

    Beyond Schiff bases, ligands can be synthesized by modifying the functional groups of the thiazole derivative. The hydroxyl group of 4-methyl-5-thiazoleethanol (B42058), for example, can be a site for modification. Synthesis of derivatives can also start from related thiazole compounds. For example, 1-(4-Methyl-5-thiazolyl)-1-phenyl-methanol was synthesized by reacting 4-methyl-5-thiazolecarboxaldehyde with phenyl magnesium bromide. nih.gov This product can be further modified, for instance, by converting the hydroxyl group to an azide (B81097), creating 5-(Azidophenylmethyl)-4-methylthiazole. This azide can then react with various alkynes to generate a library of triazole-containing thiazole derivatives, which can act as complex ligands. nih.gov The versatility in synthesis allows for the creation of ligands with tailored electronic and steric properties for specific applications in coordination chemistry.

    Formation of Metal Complexes

    Thiazole-containing ligands, particularly Schiff bases, readily form complexes with a variety of transition metal ions. The nitrogen atom of the thiazole ring and the imine nitrogen of the Schiff base are common coordination sites. researchgate.net If other donor groups like hydroxyl or thiol are present in the ligand structure, they can also participate in binding, often leading to the formation of stable chelate rings.

    Mononuclear complexes with a 1:2 metal-to-ligand ratio have been prepared using a bidentate thiazole Schiff base ligand with acetate (B1210297) salts of Co(II), Cu(II), Ni(II), and Zn(II) in ethanol (B145695). researchgate.net Similarly, mononuclear Cu(II), Ni(II), and Co(II) complexes of thiazole-based Schiff bases (HL1 and HL2) were synthesized, with metal-to-ligand ratios of 1:1 or 1:2 depending on the specific ligand and metal ion. science.gov

    The coordination environment can vary. For example, studies on complexes with ligands like 2-mercapto-5-(2,4-dinitrophenyl)-1,3,4-oxadiazole show that the thione ligands can bond through the nitrogen atom of the heterocyclic ring and the sulfur atom of the thiol group to form octahedral complexes with Co(II), Ni(II), and Cu(II). researchgate.net Research has also documented the synthesis of complexes of Cu(II), Co(II), and Zn(II) with ligands derived from indole (B1671886) and thiazole structures. researchgate.net The ability of 4-methyl-5-thiazoleethanol itself to interact with metal ions is demonstrated by its use in modifying graphene oxide to create a composite material that selectively adsorbs Cu(II) ions from aqueous solutions, indicating a complexation mechanism. medchemexpress.com

    Table 1: Examples of Metal Complexes with Thiazole-Derived Ligands

    Ligand Type Metal Ions Reported Stoichiometry (Metal:Ligand) Reference
    Thiazole Schiff Base Co(II), Cu(II), Ni(II), Zn(II) 1:2 researchgate.net
    Thiazole Schiff Base Cu(II), Ni(II), Co(II) 1:1 and 1:2 science.gov
    Indole-Thiazole Schiff Base Cu(II), Co(II), Zn(II) Not specified researchgate.net
    Mercapto-oxadiazole Co(II), Cu(II), Ni(II) 1:2 researchgate.net

    Spectroscopic methods are essential for elucidating the structure of these coordination compounds.

    Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the coordination sites of the ligand. A key indicator of complexation is the shift in the vibrational frequency of functional groups involved in bonding. For Schiff base ligands, the stretching vibration band of the azomethine group (C=N) often shifts to a lower frequency upon coordination to a metal ion, which confirms the involvement of the imine nitrogen atom in the complexation. researchgate.net Furthermore, the appearance of new, typically weak, bands in the far-infrared region of the spectra of the complexes can be assigned to the stretching vibrations of the newly formed metal-nitrogen (M-N) and metal-oxygen (M-O) or metal-sulfur (M-S) bonds. researchgate.netresearchgate.net For example, in the spectra of various complexes, bands in the range of 421 cm⁻¹ to 468 cm⁻¹ have been attributed to ν(M-O) and ν(M-N) vibrations. researchgate.net

    Electronic Spectrophotometry (UV-Vis): Electronic or UV-Visible spectroscopy provides information about the electronic transitions within the complex and helps in determining the geometry of the coordination sphere. The spectra of the complexes typically show bands that are different from those of the free ligand. These bands arise from d-d electronic transitions of the metal ion and charge-transfer transitions between the metal and the ligand. The position and intensity of these bands are characteristic of the coordination geometry, such as octahedral, tetrahedral, or square planar. researchgate.net For instance, the electronic spectrum of a Cu(II) complex showed a broad band around 15,625 cm⁻¹, which was attributed to d-d transitions, suggesting a distorted octahedral geometry due to the Jahn-Teller effect. researchgate.net

    Magnetic susceptibility measurements are crucial for determining the magnetic moment of the complexes, which in turn provides insight into the oxidation state and spin state of the central metal ion and the geometry of the complex.

    For example, a synthesized Cu(II) complex was found to have a magnetic moment of 1.92 B.M., which is consistent with the presence of one unpaired electron in a d⁹ system, suggesting a distorted octahedral geometry. researchgate.net In another case, a Co(II) complex exhibited a magnetic moment of 4.95 B.M., a value that is characteristic of high-spin Co(II) ions in an octahedral environment. researchgate.net These measurements, in conjunction with spectroscopic data, allow for a more complete structural assignment of the thiazole-metal complexes. science.govresearchgate.net

    Table 2: Characterization Data for Representative Thiazole-Metal Complexes

    Metal Complex Characterization Technique Key Finding Inferred Property Reference
    [Cu(L)₂] FTIR Shift in C=N stretching frequency Coordination via imine nitrogen researchgate.net
    [Cu(L)₂] UV-Vis Broad band at 15,625 cm⁻¹ Distorted octahedral geometry researchgate.net
    [Cu(L)₂] Magnetic Susceptibility Magnetic moment of 1.92 B.M. One unpaired electron (d⁹) researchgate.net
    [Co(L)₂] Magnetic Susceptibility Magnetic moment of 4.95 B.M. High-spin octahedral geometry researchgate.net
    Various FTIR New bands in far-IR region Presence of M-N and M-O bonds researchgate.net

    Spectroscopic Characterization of Coordination Compounds (e.g., FTIR, Electronic Spectrophotometry)

    Investigation of Catalytic Applications of Thiazole-Metal Complexes

    Metal complexes derived from thiazole-based ligands have demonstrated significant potential as catalysts in various organic transformations. sdiarticle5.com The metal center in these complexes can act as a Lewis acid, facilitating reactions that might otherwise be inefficient. sdiarticle5.com

    Recent research has shown that copper complexes supported by thiazolo[5,4-d]thiazole-based porous polymers can serve as efficient and recyclable heterogeneous catalysts. These were successfully used in the synthesis of 2-arylquinolines and 2-arylbenzothiazoles, affording the products in very good to excellent yields. doi.org In another application, a palladium(II) complex derived from a new thiazole ligand was employed as a heterocatalyst for the one-pot synthesis of pyrazole-4-carbonitrile derivatives. This catalytic system was effective under ultrasonic irradiation, featuring short reaction times and high efficiency, and the catalyst could be reused for several cycles without a significant loss of activity. acs.org

    Furthermore, yttrium(III) dialkyl complexes supported by thiazole-containing amidopyridinate ligands have been investigated as catalyst candidates for intramolecular hydroamination and cyclization reactions. nih.gov The catalytic activity of some thiazole complexes also extends to mimicking biological systems. For instance, specific Mn(II) and Cu(II) complexes have shown the ability to mimic the enzyme phenoxazinone synthase by catalyzing the aerobic oxidation of o-aminophenol. researchgate.net These examples highlight the growing interest in thiazole-metal complexes for developing novel and efficient catalytic systems.

    Ix. Applications in Polymer Chemistry and Advanced Materials Science

    Thiazole (B1198619) as a Building Unit in π-Conjugated Polymers

    The thiazole moiety is an increasingly important building unit for the construction of π-conjugated polymers used in organic electronics. acs.org Compared to its more commonly used counterpart, thiophene (B33073), the thiazole ring possesses distinct electronic characteristics that are beneficial for designing high-performance materials. acs.org The presence of an electron-withdrawing imine (C=N) group makes thiazole an electron-deficient unit. rsc.orgrsc.org This inherent electron deficiency plays a crucial role in tuning the electronic properties of the resulting polymers.

    Incorporating thiazole units into a polymer backbone can effectively lower the Highest Occupied Molecular Orbital (HOMO) energy level. nih.govacs.org This is a desirable attribute for materials used in organic photovoltaic (OPV) devices, as it can lead to a higher open-circuit voltage (Voc), a key parameter in solar cell efficiency. rsc.org Furthermore, the thiazole unit can help to planarize the polymer backbone through noncovalent S···N interactions, which promotes intermolecular packing and enhances charge mobility. nih.govacs.org This increased planarity and rigidity in the polymer chain can lead to higher crystallinity in thin films, a property that is advantageous for semiconducting applications. acs.org

    Researchers have designed and synthesized various π-conjugated polymers incorporating thiazole. For instance, polymers consisting of 2,2'-bithiazole (B7772081) or 5,5'-bithiazole (B13893616) and alkylthiophenes have been developed. nih.govacs.org Another approach involves using azothiazole, which acts as a strong electron-withdrawing moiety, to create donor-acceptor (D-A) polymers with small band gaps. rsc.org These D-A polymers have shown promise as p-channel semiconductors in organic thin-film transistors (OTFTs). rsc.org

    Polymer TypeThiazole UnitKey PropertyPotential Application
    D-A CopolymerAzothiazoleStrong electron-acceptor, small band gap (~1.2-1.3 eV)Organic Thin-Film Transistors (OTFTs)
    Copolymer2,2'-bithiazoleLess ordered structureOrganic Photovoltaics (OPVs)
    Copolymer5,5'-bithiazoleHighly ordered structure due to S···N interactionsHigh-efficiency OPVs
    CopolymerBithiazole dicarboxylate ester (BETz)Highly crystalline structureElectron-transporting materials

    This table summarizes the properties and applications of different thiazole-based π-conjugated polymers based on research findings. acs.orgrsc.orgnih.gov

    Synthesis of Fused Heterocyclic Polymers Containing Thiazole Units

    The synthesis of polymers containing fused thiazole rings represents a significant step toward creating robust and high-performance organic semiconductors. Fusing aromatic rings creates ladder-type structures that possess extended π-conjugation, enhanced structural rigidity, and improved charge transport characteristics. rsc.orgresearchgate.net However, creating well-defined fused building blocks based on the thiazole moiety has been a considerable synthetic challenge. rsc.orgresearchgate.net

    Despite the difficulties, successful strategies have been developed. One notable approach is a multicomponent polymerization that efficiently constructs fused heterocyclic polymers with imidazo[2,1-b]thiazole (B1210989) units in the main chain. rsc.orgx-mol.net This one-pot reaction, using monomers like 1,4-phthalaldehyde, [6,6′-bibenzothiazole]-2,2′-diamine, and an alkyne, produces high-molecular-weight polymers with good solubility and thermal stability. rsc.orgx-mol.net

    Another advanced synthetic route involves the creation of ladder-type thiazole-fused S,N-heteroacenes. rsc.orgresearchgate.net Researchers have successfully synthesized extended π-conjugated systems with six (SN6-Tz) and nine (SN9-Tz) fused aromatic rings. rsc.org These acceptor-donor building blocks were then polymerized to form ladder homopolymers and copolymerized with units like diketopyrrolopyrrole (DPP) to yield step-ladder copolymers. rsc.orgresearchgate.net These complex, fused polymers exhibit excellent thermal properties and have been investigated for their charge transport behavior in organic thin-film transistors. rsc.orgresearchgate.net

    Polymer ArchitectureFused Thiazole UnitSynthesis MethodKey Features
    Fused Heterocyclic PolymerImidazo[2,1-b]thiazoleMulticomponent one-pot polymerizationHigh molecular weight, good solubility, thermal stability. rsc.orgx-mol.net
    Ladder HomopolymerThiazole-fused S,N-heteroacene (SN6-Tz, SN9-Tz)Polymerization of fused acceptor-donor blocksExtended π-conjugation, rigid structure. rsc.orgresearchgate.net
    Step-Ladder CopolymerThiazole-fused S,N-heteroacene + DPPCopolymerizationGood molecular weight, excellent thermal properties. rsc.orgresearchgate.net

    This table outlines the synthesis and characteristics of polymers containing fused thiazole units.

    Influence of Thiazole Moieties on Polymer Optoelectronic Properties

    The incorporation of thiazole moieties has a profound influence on the optoelectronic properties of polymers, making it a powerful tool for molecular engineering. The electron-withdrawing nature of the thiazole ring is a key factor, enabling the systematic tuning of frontier molecular orbital (FMO) energy levels—the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.orgchinesechemsoc.org

    Replacing a thiophene ring with a thiazole ring is an effective strategy to lower both the HOMO and LUMO levels of a semiconducting material. rsc.org This simultaneous stabilization is advantageous because it can increase the open-circuit voltage (Voc) of a solar cell without significantly altering the material's light-harvesting properties or optical band gap. rsc.org For example, introducing thiazole units into a diketopyrrolopyrrole (DPP)-based molecule resulted in a 0.15 V increase in Voc compared to its thiophene-based counterpart. rsc.org

    Furthermore, intramolecular noncovalent interactions, such as S···N and Cl···S bonds in chlorinated thiazole polymers, help to planarize the polymer backbone. chinesechemsoc.orgdntb.gov.ua This enhanced planarity facilitates electron delocalization and intermolecular π-π stacking, which is crucial for efficient charge transport. chinesechemsoc.org In ladder-type thiazole-fused polymers, replacing thiophene with thiazole units leads to more structured and red-shifted absorption spectra, indicating a slight lowering of the optical band gap. rsc.org

    The degree of influence can be controlled by the content of thiazole units. In a series of imide-functionalized thiazole-based polymers, increasing the proportion of the thiazole-imide acceptor units gradually lowered the FMO levels, causing a transition in charge carrier behavior from ambipolar (transporting both holes and electrons) to unipolar n-type (transporting only electrons). acs.org

    Thiazole-based StructureEffect on Optoelectronic PropertiesResulting Advantage
    Thiazole replacing ThiopheneLowers both HOMO and LUMO levels. rsc.orgIncreases open-circuit voltage (Voc) in OPVs. rsc.org
    Alkoxythiophene-flanked Benzobisthiazole (BBTz)Increased coplanarity and crystallinity due to S···O interactions. dntb.gov.uaEnhanced short-circuit current density in OPVs. dntb.gov.ua
    Chlorinated Thiazole UnitsPlanarizes backbone via Cl···S interactions; lowers HOMO level. chinesechemsoc.orgFacilitates charge transport and optimizes blend film morphology. chinesechemsoc.org
    Imide-Functionalized ThiazoleGradually lowers FMO levels with increased content. acs.orgEnables transition from ambipolar to unipolar n-type transport. acs.org
    Ladder-type Thiazole-fused HeteroacenesRed-shifted absorption, slightly lower optical band gap vs. thiophene analog. rsc.orgTunable light absorption properties. rsc.org

    This interactive table details the specific effects of different thiazole-containing structures on the optoelectronic properties of polymers.

    Development of Novel Materials for Organic Photovoltaics

    The strategic use of thiazole-based building blocks has propelled the development of novel and highly efficient materials for organic photovoltaics (OPVs). The ability to tune energy levels, promote molecular ordering, and enhance charge transport makes thiazole a prime candidate for both polymer donors and small molecule acceptors in OPV active layers. rsc.orgnih.gov

    Significant breakthroughs have been achieved with thiazole-containing polymers. For example, a simple π-conjugated polymer based on 5,5'-bithiazole, when paired with a non-fullerene acceptor, achieved a power conversion efficiency (PCE) of 12.2%, a much higher value than a similar polymer made with 2,2'-bithiazole (4.3%). nih.govacs.org This highlights the critical role of molecular design and the noncovalent interactions facilitated by the thiazole unit's specific linkage. nih.govacs.org Further research into thiazolothiazole-based polymers has yielded materials suitable for indoor OPVs, with optimized devices reaching a PCE of 7.5%. researchgate.net

    Even more impressive results have been obtained by employing chlorination. A polymer donor featuring chlorinated benzodithiophene and chlorinated thiazole units was used to fabricate a binary OSC with a PCE of 15.02%. chinesechemsoc.org When this polymer was used as a third component in a ternary blend, the efficiency soared to an outstanding 19.12%, among the highest reported for ternary OSCs. chinesechemsoc.org

    Thiazole's utility extends to all-small-molecule organic solar cells (ASM-OSCs). A novel, cost-effective oligothiophene donor with a central thiazole unit (Tz6T) was developed. rsc.org When combined with a non-fullerene acceptor, devices based on this molecule achieved a milestone efficiency of 15.4%, demonstrating that thiazole-centered molecules can rival more complex and expensive donor materials. rsc.org

    MaterialDevice TypeAcceptorKey Performance Metric (PCE)
    PTN5 (5,5'-bithiazole polymer)Non-fullerene OPVN/A12.2% nih.govacs.org
    P1 (Thiazolothiazole polymer)OPVPCBM7.5% researchgate.net
    Tz6T (Thiazole-centered oligothiophene)ASM-OSCeC9-4F15.4% rsc.org
    PJ-1 (Chlorinated thiazole polymer)Binary OSCBTP-eC9-4F15.02% chinesechemsoc.org
    PJ-1 (Chlorinated thiazole polymer)Ternary OSCD18:L8-BO19.12% chinesechemsoc.org

    This table showcases the performance of various thiazole-based materials in organic photovoltaic devices, demonstrating the rapid progress in the field.

    X. Biochemical and Physiological Roles and Metabolic Pathways of 4 Methyl 5 Thiazoleethanol

    Role as a Thiamine (B1217682) (Vitamin B1) Vitamer and Degradation Product

    4-Methyl-5-thiazoleethanol (B42058) (HET), also known as sulfurol, is a significant compound in the realm of thiamine (vitamin B1) metabolism. It is recognized as the thiazole (B1198619) moiety of thiamine and functions as a vitamer, a chemically related substance that can fulfill the same biological functions as a particular vitamin. nih.govdrugfuture.com Specifically, HET is considered a degradation product of thiamine. nih.govresearchgate.net The breakdown of thiamine can occur through the enzymatic action of thiaminase I, an enzyme found in certain bacteria, which hydrolyzes thiamine into HET and a pyrimidine (B1678525) derivative. nih.gov This process is a key aspect of thiamine cycling in various ecosystems, including marine environments where it contributes to the pool of B1-related compounds available to microorganisms.

    In contrast to intermediates of de novo thiamine biosynthesis like 5-(2-hydroxyethyl)-4-methyl-1,3-thiazole-2-carboxylic acid (cHET), HET is primarily regarded as a degradation-derived precursor. nih.govresearchgate.net While it lacks the pyrimidine ring of the complete thiamine molecule and is therefore not a vitamin itself, its ability to be salvaged by some organisms for thiamine synthesis underscores its importance as a vitamer. nih.gov

    Involvement in Thiamine Biosynthesis Pathways

    Thiamine is essential for all living organisms and is synthesized by the coupling of a pyrimidine and a thiazole moiety. smolecule.comfrontiersin.org In many microorganisms, thiamine is biosynthesized de novo from 4-amino-5-hydroxymethyl-2-methylpyrimidine (pyrimidine) and 5-(2-hydroxyethyl)-4-methylthiazole (thiazole). smolecule.com The thiazole part of thiamine is synthesized from precursors like 1-deoxy-D-xylulose 5-phosphate (DXP) and a sulfur source, which are then converted to the thiazole ring. ontosight.ai

    While some organisms can synthesize thiamine from scratch, others, known as auxotrophs, must acquire it or its precursors from their environment. nih.gov 4-Methyl-5-thiazoleethanol can serve as a salvageable precursor for the thiazole moiety in some of these organisms. nih.gov For instance, certain marine picoeukaryotic phytoplankton have been shown to utilize thiazole-related precursors for growth. nih.govfrontiersin.org In bacteria like Escherichia coli, the biosynthesis of the active form of thiamine, thiamine pyrophosphate (TPP), involves the condensation of the pyrophosphate form of the pyrimidine moiety with the monophosphate form of the thiazole moiety, 4-methyl-5-(beta-hydroxyethyl)-thiazole monophosphate. smolecule.com The enzyme ThiM, a hydroxyethylthiazole kinase, plays a crucial role in this salvage pathway by phosphorylating HET. nih.govnih.gov

    Interaction with Cellular and Microbial Metabolic Pathways

    Recent research has highlighted the role of 4-methyl-5-thiazoleethanol in modulating the composition and function of the gut microbiota. sigmaaldrich.com Studies on mouse models of non-obese non-alcoholic fatty liver disease (NAFLD) have indicated that HET can alter gut microbiota profiles, suggesting its potential as a therapeutic marker for metabolic disorders. sigmaaldrich.com Fecal metabolomic analysis has shown that levels of 4-methyl-5-thiazoleethanol can be altered in response to certain conditions, such as colitis induced by dextran (B179266) sulfate (B86663) sodium (DSS). nih.gov Specifically, a decrease in 4-methyl-5-thiazoleethanol has been observed in DSS-induced colitis, which could be reversed by supplementation with chicoric acid, indicating a link between this compound, gut inflammation, and microbial metabolism. nih.gov Furthermore, oral exposure to titanium dioxide nanoparticles has been shown to decrease the levels of 4-methyl-5-thiazoleethanol in the gut, which is associated with disorders of the gut microbiota and subsequent inflammatory responses. nih.gov These findings suggest that 4-methyl-5-thiazoleethanol is an important metabolite in the gut environment and its levels can be indicative of the health status of the gut microbiome.

    4-Methyl-5-thiazoleethanol is a known metabolite in a variety of microorganisms. It is produced by the baker's yeast Saccharomyces cerevisiae and is also found in Escherichia coli. chemicalbook.comymdb.capharmacompass.comebi.ac.uknih.gov In S. cerevisiae, it is involved in thiamine biosynthesis. ymdb.ca

    The compound is particularly notable in the bacterium Burkholderia pseudomallei, the causative agent of melioidosis. nih.govchemicalbook.com Metabolomic studies have revealed significantly higher levels of 4-methyl-5-thiazoleethanol in the culture supernatant of B. pseudomallei compared to other bacteria, including the closely related Burkholderia thailandensis, Pseudomonas aeruginosa, and E. coli. nih.govresearchgate.netcore.ac.uk This accumulation is attributed to a unique feature of the thiamine degradation pathway in B. pseudomallei. nih.gov While both B. pseudomallei and B. thailandensis possess the enzyme thiaminase I, which degrades thiamine to HET, B. pseudomallei lacks or does not express the gene thiM, which encodes for hydroxyethylthiazole kinase. nih.govresearchgate.netcore.ac.uk This enzyme is responsible for the further degradation of HET. nih.govresearchgate.net Its absence in B. pseudomallei leads to the accumulation of 4-methyl-5-thiazoleethanol, making it a potential biomarker for this pathogen. nih.govchemicalbook.com

    The transport of thiamine and its precursors into microbial cells is a critical process for auxotrophic organisms. In Salmonella typhimurium, thiamine pyrophosphate (TPP) is an essential cofactor synthesized de novo. smolecule.com While specific transport mechanisms for 4-methyl-5-thiazoleethanol in S. typhimurium are not extensively detailed in the provided context, the general understanding of thiamine metabolism suggests that transport systems for thiamine and its precursors exist. For instance, in Saccharomyces cerevisiae, the THI3 gene is involved in the regulation of thiamine transport. The ability of various microorganisms to utilize exogenous HET implies the presence of transport systems capable of recognizing and internalizing this vitamer. nih.gov

    Occurrence as a Metabolite in Various Microorganisms (e.g., Saccharomyces cerevisiae, Escherichia coli, Burkholderia pseudomallei)

    Biochemical Activity of Phosphorylated Derivatives in Cellular Processes (e.g., Energy Transfer, Signaling Pathways)

    The phosphorylated derivative of 4-methyl-5-thiazoleethanol, 4-methyl-5-thiazoleethanol phosphate, plays a crucial role in cellular metabolism. cymitquimica.com As a phosphate-containing compound, it is involved in various biochemical processes, particularly those related to energy transfer and signaling pathways. cymitquimica.com Phosphates are fundamental to cellular metabolism, and the phosphorylation of HET is a key step in its utilization for thiamine biosynthesis. cymitquimica.comresearchgate.net

    The enzyme hydroxyethylthiazole kinase (encoded by thiM) catalyzes the phosphorylation of HET to form 4-methyl-5-(β-hydroxyethyl)thiazole monophosphate. nih.govsmolecule.com This phosphorylated intermediate can then be coupled with the pyrimidine moiety to form thiamine monophosphate, which is subsequently converted to the active coenzyme, thiamine pyrophosphate (TPP). ontosight.airesearchgate.net TPP is essential for the function of several key enzymes in carbohydrate and amino acid metabolism. Therefore, the biochemical activity of phosphorylated 4-methyl-5-thiazoleethanol is central to the metabolic integration of this thiamine vitamer into essential cellular pathways.

    Participation in Redox Reactions and Influence on Cellular Oxidative Stress Pathways

    The chemical structure of 4-Methyl-5-thiazoleethanol (MTE), particularly its sulfur-containing thiazole ring, allows it to participate in redox reactions, which can influence cellular oxidative stress and signaling pathways. While direct studies on MTE's specific antioxidant or pro-oxidant activities are limited, its role is intrinsically linked to the metabolism of thiamine (vitamin B1), from which it is a degradation product. The relationship between thiamine and cellular oxidative state is well-documented, providing a crucial context for understanding the potential influence of MTE.

    Thiamine deficiency is a well-established model for studying the chronic impairment of oxidative metabolism, which leads to significant oxidative stress and selective neuronal death. nih.govoup.comresearchgate.net This condition results in an increased production of reactive oxygen species (ROS) and subsequent cellular damage. researchgate.net The interactions between thiamine-dependent processes and oxidative stress are considered critical in the progression of neurodegenerative processes. nih.gov Oxidative stress can diminish thiamine-dependent processes, and conversely, a reduction in thiamine availability promotes oxidative stress, creating a detrimental cycle. nih.govcambridge.org

    Several mechanisms have been proposed to explain the onset of oxidative stress in thiamine deficiency. A primary cause is the reduced activity of thiamine diphosphate-dependent enzymes, such as α-ketoglutarate dehydrogenase, which are crucial for cerebral energy metabolism. cambridge.orgfrontiersin.org This impairment of mitochondrial function leads to energy deficits and increased oxidative damage. frontiersin.org Research indicates that both microglia and perivascular endothelial cells are significant sources of nitric oxide (NO) and oxidative stress during thiamine deficiency. cambridge.org

    Studies have identified several biomarkers that are elevated during the oxidative stress associated with thiamine deficiency. These findings underscore the profound impact of disrupted thiamine metabolism on cellular redox homeostasis.

    Table 1: Markers of Oxidative Stress in Thiamine Deficiency

    MarkerTypeObservation in Thiamine DeficiencyReference
    Heme Oxygenase-1 (HO-1) Oxidative Stress MarkerInduction/Increased Expression oup.comresearchgate.net
    Inducible Nitric Oxide Synthase (iNOS) EnzymeElevation/Increased Expression oup.comresearchgate.net
    Endothelial Nitric Oxide Synthase (eNOS) EnzymeIncreased Expression researchgate.net
    Superoxide Dismutase (SOD) Antioxidant EnzymeIncreased Levels researchgate.net
    Malondialdehyde Lipid Peroxidation MarkerIncreased Levels researchgate.net
    Ferritin Iron Storage ProteinIncreased Levels researchgate.net
    Intercellular Adhesion Molecule 1 (ICAM-1) Adhesion MoleculeIncreased Levels researchgate.net

    Some research suggests that thiamine itself may act as a site-directed antioxidant, capable of reversing oxidative stress even in contexts not directly related to its deficiency. nih.govresearchgate.net This potential antioxidant capacity, coupled with the role of MTE as a key metabolite, points to the compound's involvement in the complex interplay between metabolic function and cellular oxidative stress pathways. Furthermore, derivatives of MTE are being explored for their potential antioxidant properties in various applications. chemimpex.comchemimpex.com

    Q & A

    Basic Research Questions

    Q. What are the established synthetic routes for 2-Thiazoleethanol, and how are its structural features validated?

    • Methodology : A common synthesis involves reacting substituted thiazole precursors with ethanol derivatives under catalytic conditions. For example, thio-tetrazole derivatives are synthesized using substituted chlorobenzoyl chloride in PEG-400 with Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C . Structural validation employs IR spectroscopy (to confirm hydroxyl and thiazole C=N/C-S bonds) and 1H^1H NMR (to verify ethanol moiety proton shifts and aromatic thiazole resonances) .

    Q. What physicochemical properties of this compound are critical for experimental design?

    • Key Properties :

    • Boiling Point : 236°C (useful for distillation purification)
    • Density : 1.260 g/cm³ (impacts solvent selection for reactions)
    • Hydrophilicity : Presence of hydroxyl group influences solubility in polar solvents like ethanol or methanol .
      • Application : These properties guide solvent selection, reaction temperature control, and purification methods (e.g., recrystallization from aqueous acetic acid) .

    Q. How is purity assessed during and after synthesis of this compound?

    • Methods :

    • TLC Monitoring : Reaction progress tracked using ethyl acetate/hexane (1:3) as eluent .
    • Recrystallization : Final purification via hot water washes and recrystallization in aqueous acetic acid .
    • Spectroscopic Confirmation : Cross-referencing IR and NMR data with literature ensures absence of impurities .

    Advanced Research Questions

    Q. How can catalytic conditions be optimized to improve this compound yield?

    • Variables to Test :

    • Catalyst Type : Compare Bleaching Earth Clay with acidic/basic catalysts (e.g., Fe3_3O4_4@FU NPs for magnetically separable catalysis) .
    • Solvent Systems : Evaluate PEG-400 vs. ionic liquids for enhanced reaction efficiency .
    • Temperature : Kinetic studies at 60–100°C to identify optimal exothermic/endothermic windows .
      • Analysis : Use DOE (Design of Experiments) to correlate variables with yield, validated by HPLC or GC-MS .

    Q. How do structural modifications (e.g., substituents on the thiazole ring) alter this compound’s reactivity?

    • Case Study : Introducing electron-withdrawing groups (e.g., nitro or chloro) on the phenyl ring adjacent to the thiazole increases electrophilicity, affecting nucleophilic substitution kinetics .
    • Method : Synthesize analogs (e.g., 3-nitro or 4-fluoro derivatives) and compare reaction rates via 1H^1H NMR kinetics or computational DFT studies .

    Q. What strategies resolve contradictions in spectral data for this compound derivatives?

    • Approach :

    • Cross-Validation : Compare experimental IR/NMR with NIST Chemistry WebBook reference spectra .
    • Isotopic Labeling : Use 13C^{13}C-labeled ethanol to trace unexpected shifts in NMR .
    • X-ray Crystallography : Resolve ambiguities in tautomeric forms (e.g., thiazole vs. thiazolium) .

    Q. How is this compound’s bioactivity evaluated in heterocyclic drug discovery?

    • Protocol :

    • Screening : Test against enzyme targets (e.g., fungal CYP51) using fluorescence-based assays .
    • SAR Analysis : Correlate substituent effects (e.g., thiophene vs. pyridine analogs) with inhibitory activity .
    • Metabolic Stability : Assess hepatic microsome degradation to prioritize lead compounds .

    Methodological Best Practices

    • Data Reproducibility : Document catalyst batch, solvent purity, and NMR calibration standards .
    • Ethical Reporting : Disclose synthetic yields, byproducts, and failed attempts to aid peer validation .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.